Olean-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)-

説明

Systematic Nomenclature and IUPAC Classification

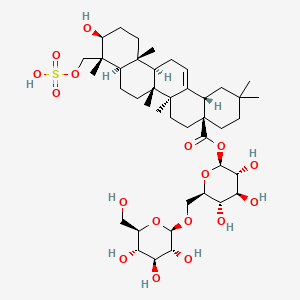

The compound’s systematic name reflects its intricate functionalization of the oleanane skeleton. According to IUPAC guidelines, the parent structure is designated as olean-12-en-28-oic acid , a pentacyclic triterpenoid with a double bond at C12 and a carboxylic acid group at C28. Modifications include:

- 3-hydroxy : A hydroxyl group at C3

- 23-(sulfooxy) : A sulfate ester at C23

- 28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester : A diglycosyl ester at C28, comprising two β-D-glucopyranose units linked via a 1→6 glycosidic bond.

The stereochemical descriptors (3β,4α) specify the axial orientation of the C3 hydroxyl group (β-configuration) and the equatorial orientation of the C4 hydrogen (α-configuration). This nomenclature aligns with triterpenoid classification systems that prioritize functional group hierarchy (carboxylic acid > sulfate ester > glycoside > hydroxyl).

Molecular Architecture Analysis

Core Oleanane Skeleton Configuration

The foundational structure consists of five fused cyclohexane rings (A–E) in a pentacyclic oleanane framework (Figure 1). Key features include:

- Ring junctions : Trans-syn-trans-anti-trans fusion pattern

- Methyl groups : Seven angular methyl groups at C2, C6a, C6b, C9, C12a, and C14b

- Double bond : Δ¹² unsaturation between C12 and C13, characteristic of oleanene derivatives.

Table 1: Core Skeleton Features

| Feature | Position | Configuration |

|---|---|---|

| Carboxylic acid | C28 | E-ring substitution |

| Double bond | C12–C13 | Transannular |

| Angular methyl groups | C2, C6a, C6b, etc. | β-oriented |

Functional Group Modifications

C-3 Hydroxylation Pattern

The equatorial 3β-hydroxyl group projects above the plane of the A-ring, a configuration shared with bioactive triterpenoids like oleanolic acid. This hydroxylation enhances hydrogen-bonding capacity and influences membrane permeability.

C-23 Sulfation Chemistry

The C23 sulfooxy group forms a sulfate ester, a rare modification among oleanane-type triterpenoids. Sulfation typically occurs via cytosolic sulfotransferases in biosynthetic pathways, increasing water solubility and altering receptor binding kinetics.

C-28 Diglycosylation Structure

The C28 carboxylic acid is esterified with a 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl disaccharide. Key structural attributes include:

Stereochemical Considerations

Comparative Structural Analysis with Related Titerpenoids

Table 2: Structural Comparison with Key Analogs

The target compound uniquely combines C23 sulfation with C28 diglycosylation , a combination unreported in common triterpenoids like oleanolic acid or ursolic acid. Sulfation at C23 may sterically hinder enzymatic cleavage of the glycosidic bond at C28, potentially extending biological half-life compared to non-sulfated analogs.

特性

CAS番号 |

125343-12-6 |

|---|---|

分子式 |

C42H68O17S |

分子量 |

877.0 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-9-(sulfooxymethyl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C42H68O17S/c1-37(2)13-15-42(36(51)59-35-33(50)31(48)29(46)24(58-35)19-55-34-32(49)30(47)28(45)23(18-43)57-34)16-14-40(5)21(22(42)17-37)7-8-26-38(3)11-10-27(44)39(4,20-56-60(52,53)54)25(38)9-12-41(26,40)6/h7,22-35,43-50H,8-20H2,1-6H3,(H,52,53,54)/t22-,23+,24+,25+,26+,27-,28+,29+,30-,31-,32+,33+,34+,35-,38-,39-,40+,41+,42-/m0/s1 |

InChIキー |

ISVLTJCZXCCTMI-RTQWZQBFSA-N |

異性体SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)COS(=O)(=O)O)O |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C |

製品の起源 |

United States |

生物活性

Olean-12-en-28-oic acid, also known as oleanolic acid, is a pentacyclic triterpenoid prevalent in various plants. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The specific derivative under consideration, Olean-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)-, has been studied for its unique biological properties.

1. Chemical Structure and Properties

The compound is characterized by a complex glycosylation pattern and sulfonation that enhances its solubility and bioactivity. Its molecular formula is , and it is classified under triterpenoids due to its structure containing six isoprene units.

| Property | Value |

|---|---|

| Molecular Formula | C65H106O30 |

| Molecular Weight | 1,382.55 g/mol |

| Solubility | Soluble in chloroform and DMSO |

| Stability | Stable under refrigeration |

2.1 Anti-Cancer Properties

Research indicates that oleanolic acid derivatives exhibit significant anti-cancer activities. A notable study demonstrated that oleanolic acid effectively inhibits the proliferation of various cancer cell lines:

- Leukemia : Oleanolic acid derivatives have shown effectiveness in blocking the proliferation of leukemia cells without inducing apoptosis. For instance, a derivative named OEOA (Olean-12-eno[2,3-c]oxadiazol-28-oic acid) was reported to induce G1 cell cycle arrest in K562 leukemia cells while promoting erythroid differentiation through the suppression of oncogenic pathways .

2.2 Anti-inflammatory Effects

Oleanolic acid has been observed to inhibit the production of pro-inflammatory mediators. In vitro studies have shown that it can reduce the synthesis of nitric oxide (NO) and prostaglandins in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

2.3 Antiviral Activity

The compound has demonstrated antiviral properties against HIV-1. It inhibits HIV protease activity and reduces viral replication in peripheral blood mononuclear cells (PBMCs). The effective concentrations (EC50) reported range from 22.7 μM to 57.4 μM depending on the cellular context .

The mechanisms through which oleanolic acid exerts its biological effects include:

- Cell Cycle Regulation : Induction of cyclin-dependent kinase inhibitors leading to cell cycle arrest.

- Apoptosis Modulation : While some derivatives induce cell death in cancer cells, others promote differentiation rather than apoptosis.

- Inflammatory Pathway Inhibition : Suppression of COX enzymes involved in prostaglandin synthesis.

4. Case Studies and Research Findings

Recent studies have explored various aspects of oleanolic acid's biological activity:

Case Study 1: Anti-Leukemia Activity

A study published in PLoS ONE highlighted that OEOA induces G1 arrest in K562 cells with a mechanism involving downregulation of cyclins essential for cell cycle progression .

Case Study 2: Anti-inflammatory Effects

Research indicated that oleanolic acid significantly reduces LPS-induced NO production in macrophages, showcasing its potential as an anti-inflammatory therapeutic .

5. Conclusion

Olean-12-en-28-oic acid and its derivatives represent a promising area of research due to their diverse biological activities. Their mechanisms of action suggest potential applications in cancer therapy, inflammation management, and antiviral treatments. Continued exploration into their pharmacological profiles will be essential for developing new therapeutic strategies.

科学的研究の応用

Biological Activities and Mechanisms

Olean-12-en-28-oic acid derivatives have been studied for their pharmacological properties, particularly in cancer research and anti-inflammatory applications:

- Anti-Cancer Properties : Research has shown that derivatives of oleanolic acid, such as olean-12-eno[2,3-c]oxadiazol-28-oic acid (OEOA), effectively inhibit the proliferation of leukemia cells. OEOA induces G1 cell cycle arrest in K562 leukemia cells and promotes erythroid differentiation by suppressing Bcr-Abl expression and Erk1/2 phosphorylation .

- Anti-Inflammatory Effects : The compound's structure allows it to interact with molecular targets involved in inflammation and immune responses. This interaction suggests potential applications in treating inflammatory diseases.

Therapeutic Potential

The therapeutic potential of olean-12-en-28-oic acid is being explored in various contexts:

- Cancer Treatment : The ability of OEOA to induce cell cycle arrest positions it as a candidate for further development as a leukemia therapeutic agent. Its selective action on leukemia cells without inducing cell death highlights its potential for targeted therapies .

- Multiple Sclerosis Research : Another derivative, olean-12-en-28-ol, 3β-pentacosanoate, has been investigated for its effects on multiple sclerosis in preclinical models. The study indicated promising results in modulating immune responses associated with MS .

Structural Characteristics

The unique structural features of olean-12-en-28-oic acid contribute significantly to its biological activities:

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Hydroxy Groups | Multiple hydroxy substitutions enhance solubility and reactivity | Anti-inflammatory effects |

| Sulfoxy Group | Contributes to enhanced interactions with biological targets | Modulates immune response |

| Glucopyranosyl Moieties | Increases bioavailability and potential for cellular uptake | Enhances pharmacological properties |

Case Studies

Several studies have documented the effects of oleanolic acid derivatives:

- Study on Leukemia Cell Lines : A study demonstrated that OEOA significantly reduced cell proliferation in K562, HEL, and Jurkat leukemia cell lines without inducing apoptosis. This suggests a selective mechanism that could be harnessed for therapeutic applications .

- Cytotoxicity Assessment : In another investigation involving 3-oxo-Olean-12-en-28-oic acid, cytotoxic effects were noted with IC50 values ranging from 5.6 to 21.2 µg/mL against various cancer cell lines, indicating its potential as an anticancer agent .

類似化合物との比較

Table 1: Structural Comparison of Key Oleanane-Type Triterpenoids

Key Observations :

- The target compound is unique in possessing a sulfooxy group at C-23, a feature absent in most analogs (e.g., ziyuglycoside I and vaccaroside B have hydroxyl or acyl groups instead).

- Sulfation at C-23 may mimic natural sulfated saponins, which are known for enhanced anti-inflammatory and antiviral activities .

Bioactivity and Pharmacological Profiles

Table 2: Bioactivity Comparison

Key Observations :

- The target compound’s sulfooxy group may confer anti-inflammatory or antiviral properties , analogous to sulfated saponins in Holothuria species .

- Structural analogs with arabinopyranosyl or xylopyranosyl groups (e.g., ) show anti-tumor activity, highlighting the importance of glycosylation patterns .

準備方法

Isolation and Initial Preparation of Oleanolic Acid

Oleanolic acid is commonly isolated from plant sources such as olive leaves or Kalopanax species. Industrial procedures involve solvent extraction followed by crystallization or chromatographic purification.

Oxidation to 3-Oxo or Hydroxylated Derivatives

Selective oxidation of oleanolic acid to 3-oxo derivatives or hydroxylation at specific positions can be performed using reagents like Dess-Martin periodinane in dichloromethane under inert atmosphere at room temperature. For example, oxidation of oleanolic acid with Dess-Martin periodinane yields 3-oxo-olean-12-en-28-oic acid with high yield (99%) after purification by silica gel chromatography.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Oxidation of oleanolic acid | Dess-Martin periodinane, CH2Cl2, 20°C, 1 h, inert atmosphere | 3-oxo-olean-12-en-28-oic acid | 99% |

Sulfation at C-23 Hydroxyl Group

Sulfation is achieved by reacting the hydroxyl group at C-23 with sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled temperature to avoid over-sulfation or degradation. The reaction is typically monitored by TLC and purified by column chromatography.

Glycosylation at C-28 Position

The esterification of the carboxyl group at C-28 with a disaccharide moiety involves:

Activation of the sugar donor (e.g., 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl) as a glycosyl donor.

Coupling with the acid group of the triterpenoid under acidic catalysis or enzymatic conditions to form the ester linkage.

Control of stereochemistry to maintain β-configuration.

This step is critical for enhancing solubility and bioactivity.

The sulfation and glycosylation significantly increase the compound’s hydrophilicity and biological activity compared to non-sulfated oleanolic acid derivatives.

Analytical characterization includes NMR (1H and 13C), mass spectrometry, and chromatographic purity assessments. For example, 1H NMR of methyl ester derivatives shows characteristic signals for methyl groups and olefinic protons confirming structure.

Stability studies indicate the compound is stable under refrigeration and soluble in solvents like chloroform and DMSO, facilitating handling and formulation.

The preparation of Olean-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-,28-(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)ester,(3beta,4alpha)- involves a sophisticated multi-step process starting from oleanolic acid. Key steps include selective oxidation, sulfation, and glycosylation, each requiring precise control of reaction conditions to maintain stereochemistry and functional group integrity. Purification by chromatographic methods ensures high purity and stability of the final compound. These preparation methods are supported by detailed research findings and analytical data confirming the structure and enhanced bioactivity of this unique triterpenoid saponin derivative.

Q & A

Q. What spectroscopic methods are critical for structural characterization of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) is essential for resolving the stereochemistry of the triterpene core and glycosidic linkages. Mass spectrometry (MS), particularly high-resolution ESI-MS, confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguous stereocenters if suitable crystals are obtained. Infrared (IR) spectroscopy helps identify functional groups like sulfates (S=O stretching at ~1250 cm⁻¹) and hydroxyls .

Q. Which extraction protocols optimize yield from natural sources?

Answer: Sequential solvent extraction (e.g., ethanol/water mixtures) followed by liquid-liquid partitioning (e.g., ethyl acetate vs. n-butanol) isolates polar glycosides. Column chromatography with silica gel or Sephadex LH-20, eluted with gradients of chloroform-methanol-water, separates closely related triterpenoid derivatives. Purity is validated via HPLC with UV/ELSD detection (λ = 200–210 nm for conjugated systems) .

Q. How is the sulfated group confirmed experimentally?

Answer: Sulfate esterification is confirmed via (i) IR absorption bands at 1220–1260 cm⁻¹ (asymmetric S=O stretch) and 1040–1080 cm⁻¹ (symmetric S=O stretch), (ii) negative-ion ESI-MS showing [M-H]⁻ ions with m/z corresponding to sulfate loss (-80 Da), and (iii) elemental analysis for sulfur content .

Advanced Research Questions

Q. What synthetic challenges arise in constructing the 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl disaccharide moiety?

Answer: Key challenges include regioselective glycosylation at the 6-OH position of the glucose donor and avoiding β→α anomerization. Strategies involve:

Q. How can contradictory bioactivity data in literature be resolved?

Answer: Discrepancies in cytotoxicity or anti-inflammatory assays may stem from:

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer:

- Glycosylation: The existing disaccharide enhances solubility; further β-D-glucuronidation may increase hydrophilicity.

- Nanoformulation: Encapsulate in PEGylated liposomes or cyclodextrin complexes (e.g., HP-β-CD) to boost bioavailability.

- Prodrug design: Introduce phosphate esters at the 23-hydroxy group, cleaved by alkaline phosphatases .

Methodological Considerations

Q. How to analyze regioselective sulfation at the 23-OH position?

Answer: Compare NOESY/ROESY NMR data to confirm spatial proximity between the sulfate and adjacent protons (e.g., H-22 and H-24). Enzymatic desulfation with sulfatases (e.g., from Helix pomatia) followed by LC-MS/MS monitors sulfate loss .

Q. What computational tools predict metabolic stability?

Answer: Use in silico platforms like SwissADME or ADMET Predictor™ to estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。